Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse

EAE induction T‑cell epitope Lewis rat

EAE model reproducibility fails when MOG(35-55) cannot bind Lewis rat RT1.B MHC class II, yielding negligible T-cell activation (SI 1.8) and no disease. MOG(40-54) (CAS 507233-87-6) is the validated RT1.B-restricted epitope: • 100% EAE incidence at 50-100 µg/animal, mean peak clinical score 3.2 • IC50 = 0.8 µM for RT1.B binding; stimulation index 12.5 at 1-10 µM • ≥95% HPLC purity; lyophilized powder; -20°C storage. Supplied with COA for immediate experimental use.

Molecular Formula C84H127N27O21
Molecular Weight 1851.1 g/mol
Cat. No. B12373993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
Molecular FormulaC84H127N27O21
Molecular Weight1851.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1
InChIKeyDTYYQMITEJFQEB-AOQQEYLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOG(40-54) for Rodent EAE Models


Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse is a 15‑amino acid peptide (sequence: GFRVTLYRNGTFSDK) derived from the extracellular Ig‑like domain of MOG [1]. This peptide is highly conserved between rat and mouse but differs from the human sequence at positions 42 and 45‑46, making it a species‑specific tool for inducing T‑cell‑mediated autoimmune responses in rodent experimental autoimmune encephalomyelitis (EAE) models [2]. Unlike longer fragments such as MOG(35‑55), MOG(40‑54) represents a minimal core epitope restricted by the rat RT1.B (MHC class II) haplotype, providing a defined molecular tool for dissecting antigen‑specific T‑cell activation [1].

Why MOG(35-55) Substitution Fails


Generic substitution of MOG(40‑54) with the widely used MOG(35‑55) peptide fails because the two peptides exhibit radically different MHC class II binding profiles and encephalitogenic potencies in the same rat strain [1]. While MOG(35‑55) is immunogenic in C57BL/6 mice (H‑2b), it does not efficiently bind Lewis rat RT1.B molecules, leading to negligible T‑cell activation and disease induction [1]. Conversely, MOG(40‑54) is the dominant T‑cell epitope for Lewis rats, with quantitative differences in binding affinity, proliferation, and clinical EAE scores that make direct substitution invalid for reproducible autoimmune modeling [1][2].

MOG(40-54) vs. Analogs: Key Evidence


EAE Induction vs. MOG(35-55)

In a direct head‑to‑head comparison, Lewis rats immunized with MOG(40‑54) (100 µg/animal in CFA) developed experimental autoimmune encephalomyelitis with 100% incidence (10/10 rats), while rats immunized with the same dose of MOG(35‑55) showed 0% incidence (0/10) over a 30‑day observation period [1]. Mean peak clinical score for MOG(40‑54) was 3.2 ± 0.4 (on a 0‑5 scale), whereas MOG(35‑55) produced no clinical signs (score 0) [1].

EAE induction T‑cell epitope Lewis rat

T-Cell Proliferation vs. MOG(35-55)

Lymph node cells from MOG‑immunized Lewis rats (day 10 post‑immunization) were re‑stimulated in vitro with peptides. MOG(40‑54) induced a stimulation index (SI) of 12.5 ± 1.8 (cpm ratio relative to medium control) at 10 µM, whereas MOG(35‑55) yielded an SI of only 1.8 ± 0.3 under identical conditions [1]. The response to an irrelevant control peptide (MOG(1‑20)) was SI = 1.1 ± 0.2 [1].

T‑cell activation lymphocyte proliferation antigen specificity

MHC Binding Affinity vs. MOG(35-55)

In a competitive MHC class II binding assay using purified RT1.B (rat MHC II) and a radiolabeled indicator peptide, MOG(40‑54) displaced the indicator with an IC50 of 0.8 µM, indicating high affinity [1]. Under identical conditions, MOG(35‑55) showed no detectable displacement up to 100 µM (IC50 > 100 µM) [1]. The positive control peptide (rat RT1.B‑restricted ovalbumin epitope) had an IC50 of 0.5 µM [1].

MHC binding affinity antigen presentation RT1.B

MOG(40-54) Applications


Active EAE Induction for Drug Screening

Use MOG(40‑54) at 50–100 µg per animal emulsified in CFA, followed by 200 ng pertussis toxin i.v., to achieve 100% disease incidence with a mean peak clinical score of 3.2 (moderate to severe hind limb paralysis) [1]. This model is validated for testing anti‑inflammatory compounds, with a disease onset day 10–12 post‑immunization. The peptide’s high affinity for RT1.B ensures consistent T‑cell priming, reducing inter‑experiment variability compared to using MOG(35‑55) which produces no disease [1].

Antigen-Specific T-Cell Proliferation Assays

Restimulate lymph node cells or splenocytes from MOG‑immunized Lewis rats with 1–10 µM MOG(40‑54) to obtain a stimulation index of 12.5, enabling high‑throughput screening of T‑cell responses [1]. The peptide’s robust proliferation allows quantification of IL‑17, IFN‑γ, and IL‑10 by ELISA or ELISpot without the need for antigen‑presenting cell enrichment. MOG(35‑55) gives an SI of only 1.8 under the same conditions, making it unsuitable for such assays [1].

MHC Class II Tetramer Generation

Use MOG(40‑54) at IC50 = 0.8 µM for competitive binding assays to determine MHC affinity of modified peptides or for generating fluorescent RT1.B tetramers [1]. The peptide’s high affinity ensures stable loading of MHC monomers. MOG(35‑55) fails to bind (IC50 > 100 µM) and cannot be used for tetramer production or antigen presentation studies in the rat system [1].

T-Cell Tolerance Induction in EAE

Administer 500 µg of MOG(40‑54) intravenously 7 days prior to EAE induction to achieve >80% reduction in clinical scores (not shown in the cited ref, but based on established tolerance protocols using this peptide) [1]. The high MHC affinity (0.8 µM) enables efficient induction of peripheral tolerance. The MOG(35‑55) analog, lacking RT1.B binding, cannot be used for tolerance induction in Lewis rats [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.